Cas no 14316-14-4 (N-(2-Hydroxyethyl)-4-methylbenzenesulfonamide)
N-(2-Hydroxyethyl)-4-methylbenzenesulfonamide Chemical and Physical Properties
Names and Identifiers
-
- N-(2-Hydroxyethyl)-4-methylbenzenesulfonamide
- Benzenesulfonamide, N-(2-hydroxyethyl)-4-methyl-
- N-Tosylethanolamine
- N-(2-Hydroxyethyl)-4-toluenesulfonaMide
- A935286
- n-(2-hydroxyethyl)-p-toluenesulphonamide
- DTXSID70365476
- NCGC00331756-01
- BS-42375
- Oprea1_310272
- FT-0669621
- 14316-14-4
- E80231
- SR-01000197808-1
- SIIWTWXTZDDNTI-UHFFFAOYSA-N
- N-(2-hydroxyethyl)-4-methylbenzene-1-sulfonamide
- AB00374964-03
- MFCD00464177
- CS-0316478
- AKOS000278675
- Cambridge id 5181965
- SR-01000197808
- SCHEMBL3377119
- AG-205/01893028
- N-(2-Hydroxyethyl)-p-toluenesulfonamide
- Oprea1_564963
- SB78745
- STK034534
- DB-352236
-
- Inchi: 1S/C9H13NO3S/c1-8-2-4-9(5-3-8)14(12,13)10-6-7-11/h2-5,10-11H,6-7H2,1H3
- InChI Key: SIIWTWXTZDDNTI-UHFFFAOYSA-N
- SMILES: S(C1C=CC(C)=CC=1)(NCCO)(=O)=O
Computed Properties
- Exact Mass: 215.06200
- Monoisotopic Mass: 215.06161445g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 250
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 74.8Ų
Experimental Properties
- Color/Form: No date available
- Density: 1.3±0.1 g/cm3
- Melting Point: 55-57°C
- Boiling Point: 380.2±52.0 °C at 760 mmHg
- Flash Point: 183.8±30.7 °C
- PSA: 74.78000
- LogP: 1.73730
- Vapor Pressure: 0.0±0.9 mmHg at 25°C
N-(2-Hydroxyethyl)-4-methylbenzenesulfonamide Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
N-(2-Hydroxyethyl)-4-methylbenzenesulfonamide Customs Data
- HS CODE:2935009090
- Customs Data:
China Customs Code:
2935009090Overview:
2935009090 Other sulphonates(Acyl)amine. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:35.0%
Declaration elements:
Product Name, component content, use to
Summary:
2935009090 other sulphonamides VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:35.0%
N-(2-Hydroxyethyl)-4-methylbenzenesulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | H942265-1g |
N-(2-Hydroxyethyl)-4-methylbenzenesulfonamide |
14316-14-4 | 1g |
$ 150.00 | 2023-09-07 | ||
| TRC | H942265-10g |
N-(2-Hydroxyethyl)-4-methylbenzenesulfonamide |
14316-14-4 | 10g |
$ 1162.00 | 2023-09-07 | ||
| Alichem | A019086482-5g |
N-(2-Hydroxyethyl)-4-methylbenzenesulfonamide |
14316-14-4 | 95% | 5g |
529.20 USD | 2021-06-17 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1387148-100mg |
N-(2-hydroxyethyl)-4-methylbenzenesulfonamide |
14316-14-4 | 98% | 100mg |
¥113 | 2023-04-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1387148-250mg |
N-(2-hydroxyethyl)-4-methylbenzenesulfonamide |
14316-14-4 | 98% | 250mg |
¥177 | 2023-04-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1387148-1g |
N-(2-hydroxyethyl)-4-methylbenzenesulfonamide |
14316-14-4 | 98% | 1g |
¥516 | 2023-04-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1387148-5g |
N-(2-hydroxyethyl)-4-methylbenzenesulfonamide |
14316-14-4 | 98% | 5g |
¥1769 | 2023-04-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1387148-10g |
N-(2-hydroxyethyl)-4-methylbenzenesulfonamide |
14316-14-4 | 98% | 10g |
¥3468 | 2023-04-15 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-211956-1 g |
N-(2-Hydroxyethyl)-4-methylbenzenesulfonamide, |
14316-14-4 | 1g |
¥2,407.00 | 2023-07-10 | ||
| eNovation Chemicals LLC | Y1224160-5g |
N-(2-Hydroxyethyl)-4-methylbenzenesulfonamide |
14316-14-4 | 95% | 5g |
$500 | 2024-06-03 |
N-(2-Hydroxyethyl)-4-methylbenzenesulfonamide Suppliers
N-(2-Hydroxyethyl)-4-methylbenzenesulfonamide Related Literature
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B. V. Subba Reddy,Sayed Jalal,Kiran Kumar Singarapu RSC Adv. 2014 4 16739
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Jared L. Freeman,Margaret A. Brimble,Daniel P. Furkert Org. Biomol. Chem. 2019 17 2705
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Rodney A. Fernandes,Amit K. Jha,Praveen Kumar Catal. Sci. Technol. 2020 10 7448
Additional information on N-(2-Hydroxyethyl)-4-methylbenzenesulfonamide
Professional Introduction to N-(2-Hydroxyethyl)-4-methylbenzenesulfonamide (CAS No. 14316-14-4)
N-(2-Hydroxyethyl)-4-methylbenzenesulfonamide, identified by its CAS number 14316-14-4, is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, characterized by its unique structural and functional properties, serves as a valuable intermediate in the synthesis of various bioactive molecules. Its molecular structure, featuring a sulfonamide group linked to a hydroxyethyl chain and a methyl-substituted benzene ring, imparts distinct chemical reactivity and solubility characteristics that make it particularly useful in medicinal chemistry applications.
The sulfonamide moiety is a well-known pharmacophore in drug design, contributing to the biological activity of numerous therapeutic agents. In particular, the presence of the hydroxyethyl group enhances the solubility and bioavailability of the compound, making it an attractive candidate for further development in drug formulations. The methyl substitution on the benzene ring further influences the electronic properties of the molecule, affecting its interactions with biological targets.
Recent advancements in pharmaceutical research have highlighted the potential of N-(2-Hydroxyethyl)-4-methylbenzenesulfonamide in the development of novel therapeutic agents. Studies have demonstrated its efficacy as a precursor in synthesizing compounds with anti-inflammatory, antimicrobial, and anticancer properties. The compound's ability to undergo various chemical modifications allows researchers to fine-tune its biological activity, making it a versatile tool in drug discovery.
In particular, the hydroxyethyl group has been shown to improve the metabolic stability of sulfonamide derivatives, reducing their degradation in biological systems. This property is crucial for developing long-acting drugs that maintain efficacy over extended periods. Additionally, the methyl-substituted benzene ring enhances binding affinity to certain enzymes and receptors, improving the potency of potential therapeutic agents.
The synthesis of N-(2-Hydroxyethyl)-4-methylbenzenesulfonamide involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic methodologies, such as catalytic hydrogenation and nucleophilic substitution reactions, are employed to achieve high yields and purity. The use of modern analytical techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy ensures the accurate characterization of the compound.
The compound's solubility profile has also been extensively studied, revealing its compatibility with various solvent systems. This characteristic is particularly important for formulating pharmaceutical solutions and suspensions that require stable dispersion of active ingredients. The ability to dissolve in both polar and non-polar solvents broadens its applicability in different drug delivery systems.
Epidemiological studies have begun to explore the potential health benefits associated with derivatives of N-(2-Hydroxyethyl)-4-methylbenzenesulfonamide. Research indicates that certain sulfonamide-based compounds may play a role in preventing chronic diseases by modulating inflammatory pathways and enhancing cellular repair mechanisms. These findings underscore the importance of continued research into this class of compounds.
The industrial production of N-(2-Hydroxyethyl)-4-methylbenzenesulfonamide adheres to stringent quality control measures to ensure consistency and safety. Manufacturers employ rigorous purification protocols and environmental monitoring to minimize waste generation and reduce ecological impact. Sustainable practices are increasingly being integrated into synthetic processes, aligning with global efforts to promote green chemistry.
The future prospects for N-(2-Hydroxyethyl)-4-methylbenzenesulfonamide are promising, with ongoing research aimed at expanding its applications in medicine and materials science. Innovations in drug delivery systems and nanotechnology may further enhance its therapeutic potential by improving targeted delivery and controlled release profiles.
In conclusion, N-(2-Hydroxyethyl)-4-methylbenzenesulfonamide(CAS No. 14316-14-4) is a multifaceted compound with significant implications for pharmaceutical development. Its unique structural features, combined with its favorable chemical properties, make it a valuable asset in medicinal chemistry research. As scientific understanding continues to evolve, this compound is poised to play an increasingly important role in addressing complex health challenges worldwide.
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